2,4-Difluoro-N-methoxy-N-methylbenzamide

Description

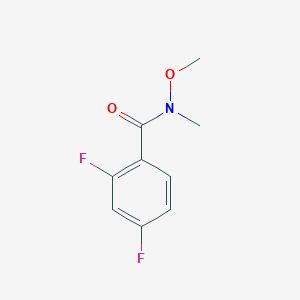

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSSEXHZQHZWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593082 | |

| Record name | 2,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198967-25-8 | |

| Record name | 2,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-N-methoxy-N-methylbenzamide (CAS 198967-25-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-N-methoxy-N-methylbenzamide, a fluorinated Weinreb amide of significant interest in synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical experimental protocols and structured data for laboratory use.

Core Compound Properties

This compound is a stable, versatile intermediate belonging to the class of Weinreb amides. These amides are renowned for their utility in forming carbon-carbon bonds with organometallic reagents to produce ketones and aldehydes with high selectivity and yield. The presence of two fluorine atoms on the phenyl ring can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.[1]

| Property | Value | Source |

| CAS Number | 198967-25-8 | [2][3][4] |

| Molecular Formula | C₉H₉F₂NO₂ | [2] |

| Molecular Weight | 201.17 g/mol | [2] |

| Appearance | White to off-white solid | Generic |

| Boiling Point | 305.6±32.0 °C (Predicted) | [4] |

| Density | 1.261±0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically >97% | [3] |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through two primary pathways: the coupling of 2,4-difluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride or the reaction of 2,4-difluorobenzoyl chloride with N,O-dimethylhydroxylamine.

Pathway 1: From 2,4-Difluorobenzoic Acid

This method involves the activation of the carboxylic acid followed by amidation.

Diagram 1: Synthesis from 2,4-Difluorobenzoic Acid.

Experimental Protocol:

-

To an ice-cooled solution of 2,4-difluorobenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add 1-hydroxybenzotriazole (HOBt) (1.5 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

-

Slowly add triethylamine (Et₃N) (3.0 eq) to the mixture.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with diluted HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield the title compound.

Pathway 2: From 2,4-Difluorobenzoyl Chloride

This is a direct and often high-yielding method for the formation of the Weinreb amide.

Diagram 2: Synthesis from 2,4-Difluorobenzoyl Chloride.

Experimental Protocol:

-

Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (CH₂Cl₂) and cool to 0°C.

-

Slowly add a base such as pyridine or triethylamine (2.2 eq).

-

Add a solution of 2,4-difluorobenzoyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography if necessary.

Preparation of 2,4-Difluorobenzoyl Chloride:

2,4-Difluorobenzoyl chloride can be prepared from 2,4-difluorobenzoic acid by reacting it with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux, and the excess thionyl chloride is removed by distillation.[5]

Spectroscopic Data (Predicted)

| Data Type | Predicted Characteristics |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the range of δ 6.8-7.8 ppm due to fluorine coupling. The N-methoxy and N-methyl protons are expected to show distinct singlets around δ 3.5 and 3.3 ppm, respectively. Due to the ortho-fluoro substituent, broadening or splitting of these singlets at room temperature may be observed due to restricted rotation around the amide C-N bond. |

| ¹³C NMR | The carbonyl carbon should appear around δ 165-170 ppm. Aromatic carbons will show characteristic C-F couplings. The N-methoxy and N-methyl carbons are expected around δ 61 and 34 ppm, respectively. |

| IR (Infrared) | A strong absorption band for the C=O stretch of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. C-F stretching vibrations will be present in the 1100-1300 cm⁻¹ region. |

| MS (Mass Spec.) | The molecular ion peak [M]⁺ should be observed at m/z = 201. Characteristic fragmentation patterns would involve the loss of methoxy and methyl groups, as well as cleavage of the amide bond. |

Applications in Organic Synthesis and Drug Discovery

As a Weinreb amide, this compound is a powerful tool for the synthesis of ketones and, after reduction, aldehydes.

Diagram 3: General Reactivity of this compound.

The 2,4-difluorobenzoyl and related 2,4-difluorobenzyl moieties are present in a number of biologically active molecules. The fluorine atoms can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1][7] A notable application of the 2,4-difluorobenzyl group is in the synthesis of HIV integrase inhibitors like Dolutegravir.[7] While direct biological activity of this compound has not been extensively reported, its utility as a precursor to more complex, potentially bioactive molecules is clear.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for the synthesis and application of this compound. The provided protocols and data are intended to facilitate its use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - CAS:198967-25-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 198967-25-8 [chemicalbook.com]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. 198967-25-8|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Difluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-Difluoro-N-methoxy-N-methylbenzamide. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted data and information from closely related structural analogs to offer a thorough profile.

Chemical Identity and Properties

This compound is a fluorinated aromatic compound belonging to the class of Weinreb amides. Such compounds are valuable intermediates in organic synthesis, particularly for the preparation of ketones. The presence of two fluorine atoms on the benzene ring is expected to significantly influence its electronic properties, reactivity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 198967-25-8 | [1][2][3] |

| Molecular Formula | C₉H₉F₂NO₂ | [2] |

| Molecular Weight | 201.17 g/mol | [2] |

| Predicted Boiling Point | 305.6 ± 32.0 °C (at 760 mmHg) | [3] |

| Predicted Density | 1.261 ± 0.06 g/cm³ | [3] |

| Physical State | Not specified (likely a solid or oil at room temperature) | - |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | - |

| Melting Point | No experimental data available. | - |

Spectroscopic and Analytical Data

While specific spectra for this compound are not publicly available, data from closely related N-methoxy-N-methylbenzamides and other 2,4-difluorobenzoyl derivatives can provide an expected profile. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1][4]

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (complex splitting pattern due to F-H coupling), a singlet for the N-methyl protons, and a singlet for the O-methyl protons. Due to restricted rotation around the amide C-N bond, particularly influenced by the ortho-fluoro substituent, the methyl signals may appear as broad humps or even multiple signals at room temperature. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (showing C-F coupling), and the two methyl carbons. |

| ¹⁹F NMR | Two distinct signals for the two fluorine atoms on the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (201.17). Common fragmentation patterns would involve the loss of methoxy, methyl, and carbonyl groups. |

Experimental Protocols

The following protocols are based on established methods for the synthesis of Weinreb amides and related 2,4-difluorobenzamide derivatives.[5][6][7]

The synthesis is typically a two-step process starting from 2,4-difluorobenzoic acid.

Caption: Synthetic workflow for this compound.

Protocol:

-

Acid Chloride Formation: To a solution of 2,4-difluorobenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF. The mixture is heated to reflux and stirred for 2-4 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 2,4-difluorobenzoyl chloride, which can be used directly in the next step.

-

Weinreb Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Add a base such as pyridine or triethylamine (2.2 equivalents) dropwise. A solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in dichloromethane is then added slowly to the cooled mixture. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Thin Layer Chromatography (TLC): Monitor the reaction progress using silica gel plates and a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize spots using a UV lamp (254 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H, ¹³C, and ¹⁹F NMR spectra in CDCl₃ or DMSO-d₆ to confirm the structure of the final product.

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the elemental composition.

Biological Activity and Potential Signaling Pathway

While no biological studies have been reported for this compound specifically, numerous studies have identified 2,6-difluorobenzamide and other difluorobenzamide derivatives as potent inhibitors of the bacterial cell division protein FtsZ.[8][9][10][11] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis.[12][13] Inhibition of FtsZ leads to filamentation of bacteria and ultimately cell death.[8]

The proposed mechanism of action for this class of compounds involves binding to an allosteric site on the FtsZ protein, which stabilizes the FtsZ polymer and prevents its disassembly, thereby disrupting the dynamic nature of the Z-ring required for cell division.[8][14]

Caption: Proposed mechanism of action for difluorobenzamide derivatives as FtsZ inhibitors.

This mechanism makes FtsZ an attractive target for the development of new antibiotics, particularly against drug-resistant strains like MRSA.[8][15] The 2,6-difluoro substitution on the benzamide motif has been shown to be particularly important for potent FtsZ inhibition.[9] It is plausible that this compound, as a structural analog, could exhibit similar biological activity.

Conclusion

This compound is a synthetically accessible Weinreb amide with potential applications in medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently scarce, its profile can be reasonably predicted based on its structure and data from similar compounds. The primary interest in this and related difluorobenzamide scaffolds lies in their potential to act as antibacterial agents through the inhibition of the essential cell division protein FtsZ. Further research is warranted to experimentally determine its properties and to evaluate its biological activity to confirm its potential as a lead compound in drug discovery.

References

- 1. A benzamide‐dependent fts Z mutant reveals residues crucial for Z‐ring assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 198967-25-8|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Multiple effects of benzamide antibiotics on FtsZ function - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 15. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of 2,4-Difluoro-N-methoxy-N-methylbenzamide

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 2,4-Difluoro-N-methoxy-N-methylbenzamide. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and a summary of relevant chemical data.

Chemical Structure and Properties

This compound, also known as a Weinreb amide, is a valuable synthetic intermediate. Its structure is characterized by a 2,4-difluorinated benzene ring attached to a specialized amide functional group. This functional group is notable for its stability and controlled reactivity with organometallic reagents to form ketones, avoiding the over-addition that can occur with other acylating agents.[1]

Chemical Formula: C₉H₉F₂NO₂[2]

Molecular Weight: 201.17 g/mol [3]

Synonyms: N-Methoxy-N-methyl-2,4-difluorobenzamide[2]

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process. This process begins with the conversion of 2,4-difluorobenzoic acid to its more reactive acid chloride derivative, 2,4-difluorobenzoyl chloride. The subsequent reaction of this acid chloride with N,O-dimethylhydroxylamine hydrochloride yields the final Weinreb amide product.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of acid chlorides and Weinreb amides.

Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride

This procedure details the conversion of 2,4-difluorobenzoic acid to its corresponding acid chloride.

Materials:

-

2,4-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature. If using oxalyl chloride, the reaction is typically performed at 0 °C initially.

-

Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,4-difluorobenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the formation of the Weinreb amide from the acid chloride.

Materials:

-

Crude 2,4-difluorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 eq) in anhydrous dichloromethane in a separate round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous triethylamine (2.1-2.5 eq) to the suspension.

-

In a separate flask, dissolve the crude 2,4-difluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of 2,4-difluorobenzoyl chloride dropwise to the cooled suspension of N,O-dimethylhydroxylamine hydrochloride and triethylamine over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes the stoichiometry for the synthesis of this compound.

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Mass (g) |

| 2,4-Difluorobenzoic Acid | 158.11 | 1.0 | 1.0 | 158.11 |

| Thionyl Chloride | 118.97 | 1.5 | 1.5 | 178.46 |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | 1.1 | 107.29 |

| Triethylamine | 101.19 | 2.2 | 2.2 | 222.62 |

| Product (Theoretical Yield) | 201.17 | 1.0 | 1.0 | 201.17 |

Note: Yields for Weinreb amide syntheses are typically high, often exceeding 80-90%.

Characterization Data

| Property | Value |

| Appearance | White to off-white solid or colorless oil |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 |

| ¹H NMR (Expected) | Signals corresponding to aromatic protons, a methoxy group singlet (around 3.5-3.8 ppm), and an N-methyl group singlet (around 3.2-3.4 ppm). |

| ¹³C NMR (Expected) | Signals for aromatic carbons (showing C-F coupling), a carbonyl carbon, a methoxy carbon, and an N-methyl carbon. |

| ¹⁹F NMR (Expected) | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |

References

An In-depth Technical Guide to N-Methoxy-N-methyl-2,4-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methoxy-N-methyl-2,4-difluorobenzamide, a fluorinated Weinreb amide derivative of significant interest in organic synthesis and medicinal chemistry. The presence of the 2,4-difluoro substitution pattern on the aromatic ring can impart unique electronic properties and metabolic stability to target molecules, making this reagent a valuable building block in the development of novel pharmaceuticals and agrochemicals.

Core Concepts and Applications

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes.[1][2] Their key advantage lies in the reaction with organometallic reagents, such as Grignard or organolithium reagents. The reaction proceeds through a stable metal-chelated tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols, thus affording the desired ketone in high yield upon workup.[3]

The 2,4-difluoro substitution on the phenyl ring of the Weinreb amide introduces strong electron-withdrawing effects, which can influence the reactivity of the amide carbonyl and provide a site for further chemical modification. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.

Synthesis of N-Methoxy-N-methyl-2,4-difluorobenzamide

The synthesis of N-methoxy-N-methyl-2,4-difluorobenzamide (CAS 198967-25-8) can be achieved through two primary routes starting from either 2,4-difluorobenzoic acid or its corresponding acid chloride.

Method 1: From 2,4-Difluorobenzoic Acid

This method involves the coupling of 2,4-difluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling agent.

General Experimental Protocol:

To a solution of 2,4-difluorobenzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), are added a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0-3.0 eq.). N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Synthesis of N-Methoxy-N-methyl-2,4-difluorobenzamide from 2,4-Difluorobenzoic Acid (Representative Conditions)

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 2,4-Difluorobenzoic Acid | EDC (1.1 eq.), HOBt (1.1 eq.), TEA (2.2 eq.), N,O-Dimethylhydroxylamine HCl (1.1 eq.) | DCM | Room Temp. | 12 h | High |

Method 2: From 2,4-Difluorobenzoyl Chloride

This route involves the acylation of N,O-dimethylhydroxylamine with 2,4-difluorobenzoyl chloride in the presence of a base.

General Experimental Protocol:

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a base such as triethylamine (2.2 eq.) or pyridine (2.2 eq.) is added. A solution of 2,4-difluorobenzoyl chloride (1.0 eq.) in the same solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired Weinreb amide.

Table 2: Synthesis of N-Methoxy-N-methyl-2,4-difluorobenzamide from 2,4-Difluorobenzoyl Chloride (Representative Conditions)

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 2,4-Difluorobenzoyl Chloride | N,O-Dimethylhydroxylamine HCl (1.1 eq.), Triethylamine (2.2 eq.) | Dichloromethane | 0 °C to RT | 2-4 h | High |

Reactions of N-Methoxy-N-methyl-2,4-difluorobenzamide: Synthesis of 2,4-Difluorophenyl Ketones

The primary application of N-methoxy-N-methyl-2,4-difluorobenzamide is in the synthesis of 2,4-difluorophenyl ketones through reaction with organometallic reagents.

General Experimental Protocol for Grignard Reaction:

To a solution of N-methoxy-N-methyl-2,4-difluorobenzamide (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C or -78 °C, the Grignard reagent (R-MgX, 1.1-1.5 eq.) is added dropwise. The reaction mixture is stirred at the same temperature for a period of time and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting ketone can be purified by column chromatography or distillation.

Table 3: Synthesis of 2,4-Difluorophenyl Ketones from N-Methoxy-N-methyl-2,4-difluorobenzamide

| Organometallic Reagent | Product | Solvent | Temperature | Yield |

| Methylmagnesium Bromide | 1-(2,4-Difluorophenyl)ethan-1-one | THF | 0 °C to RT | High |

| Phenylmagnesium Bromide | (2,4-Difluorophenyl)(phenyl)methanone | THF | 0 °C to RT | High |

| Ethylmagnesium Bromide | 1-(2,4-Difluorophenyl)propan-1-one | THF | 0 °C to RT | High |

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.50-7.30 (m, 1H, Ar-H)

-

δ 6.95-6.80 (m, 2H, Ar-H)

-

δ 3.55 (s, 3H, N-OCH₃)

-

δ 3.35 (s, 3H, N-CH₃)

Expected ¹³C NMR (CDCl₃, 101 MHz):

-

δ 165.0 (C=O)

-

δ 163.5 (d, J = 250 Hz, C-F)

-

δ 160.0 (d, J = 250 Hz, C-F)

-

δ 132.0 (dd, J = 10, 4 Hz, C-H)

-

δ 120.0 (dd, J = 15, 4 Hz, C)

-

δ 111.0 (dd, J = 21, 4 Hz, C-H)

-

δ 104.0 (t, J = 26 Hz, C-H)

-

δ 61.5 (N-OCH₃)

-

δ 34.0 (N-CH₃)

Expected ¹⁹F NMR (CDCl₃, 376 MHz):

-

Two distinct signals in the aromatic region, likely between -100 and -120 ppm.

Expected IR (neat):

-

ν ~1660 cm⁻¹ (C=O stretch)

Expected Mass Spectrometry (EI):

-

M⁺ at m/z 201.06

Visualizations

Synthesis of N-Methoxy-N-methyl-2,4-difluorobenzamide

References

The Strategic Role of 2,4-Difluoro-N-methoxy-N-methylbenzamide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a crucial building block in contemporary organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its unique structural features, notably the presence of two fluorine atoms on the phenyl ring, impart distinct reactivity and utility, making it an invaluable tool for the introduction of the 2,4-difluorophenyl moiety into a wide array of molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key reactions, and applications, with a focus on its role in the development of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for professionals in the field.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned for their controlled reactivity towards organometallic reagents, enabling the high-yield synthesis of ketones and aldehydes without the common issue of over-addition to form tertiary alcohols.[1] this compound (CAS No. 198967-25-8, Molecular Formula: C₉H₉F₂NO₂) integrates the reliability of the Weinreb amide functionality with the unique electronic properties conferred by the 2,4-difluoro substitution pattern on the aromatic ring. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, potentially influencing reaction kinetics and substrate scope. Furthermore, the 2,4-difluorophenyl group is a common pharmacophore found in numerous bioactive molecules, including antiviral and antifungal agents.[2][3] This guide will explore the synthetic applications of this versatile reagent, providing practical insights for its effective utilization.

Core Synthetic Applications

The primary application of this compound lies in its reaction with organometallic reagents, such as Grignard and organolithium compounds, to furnish 2,4-difluorophenyl ketones. These ketones are valuable intermediates in the synthesis of a variety of more complex molecules.

Synthesis of 2,4-Difluorophenyl Ketones

The reaction proceeds via a stable chelated intermediate, which prevents the over-addition of the organometallic reagent. Upon acidic workup, this intermediate collapses to afford the corresponding ketone in high yield.

General Reaction Scheme:

Caption: General reaction pathway for the synthesis of 2,4-difluorophenyl ketones.

Application in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its utility in the synthesis of precursors for antiviral drugs like Dolutegravir, where the 2,4-difluorobenzyl moiety is a critical component of the final drug structure.[2][4] It is also instrumental in the synthesis of antifungal agents such as fluconazole and voriconazole, which contain the 2,4-difluorophenyl group.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving this compound and its derivatives.

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 2-fluorobenzoyl chloride, 2,4-difluoroaniline | CH₂Cl₂ | Room Temp. | - | 87 | [4] |

| 2,2-difluoro-1,3-cyclohexanedione | 1,3-cyclohexanedione, Selectfluor® | CH₃CN | 70 | 10-96 | 10 | [6] |

Detailed Experimental Protocols

General Procedure for the Synthesis of 2,4-Difluorophenyl Ketones via Grignard Reaction

This protocol provides a general methodology for the reaction of this compound with a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the Grignard reagent (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-difluorophenyl ketone.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of 2,4-difluorophenyl ketones.

The Role of Fluorine Substitution

The 2,4-difluoro substitution pattern on the benzamide ring plays a significant role in modulating the reactivity of the molecule. The electron-withdrawing nature of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to non-fluorinated analogues. Additionally, the fluorine atoms can influence the conformation of the molecule and its interactions with solvents and other reagents. In the context of drug development, the 2,4-difluorophenyl moiety is often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity.[2]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to cleanly and efficiently introduce the 2,4-difluorobenzoyl group makes it an indispensable tool for the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. The predictable reactivity of the Weinreb amide functionality, coupled with the unique electronic properties imparted by the fluorine substituents, provides chemists with a powerful strategy for the construction of complex molecular targets. The detailed protocols and data presented in this guide are intended to facilitate its broader application and inspire further innovation in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

An In-depth Technical Guide to the Stability and Reactivity of Difluorinated Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals

Difluorinated Weinreb amides are emerging as versatile intermediates in organic synthesis, particularly in the preparation of difluoromethyl ketones and other fluorinated molecules of interest in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the stability and reactivity of difluorinated Weinreb amides, complete with experimental protocols and safety considerations.

Stability of Difluorinated Weinreb Amides

While specific quantitative data on the thermal and chemical stability of many difluorinated Weinreb amides is not extensively documented in publicly available literature, general principles for handling fluorinated compounds and Weinreb amides can be applied.

General Handling and Storage:

Fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory.[1] Storage should be in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[1]

Hydrolytic Stability:

The hydrolysis of amides to carboxylic acids is a well-known transformation that can be catalyzed by either acid or base, typically requiring elevated temperatures.[2][3] The presence of electron-withdrawing fluorine atoms on the acyl group of a difluorinated Weinreb amide is expected to increase the electrophilicity of the carbonyl carbon, potentially influencing its susceptibility to hydrolysis. However, the inherent stability of the Weinreb amide moiety, attributed to the chelating effect of the N-methoxy group, generally imparts resistance to premature breakdown under many reaction conditions.[4]

Thermal Stability:

Reactivity of Difluorinated Weinreb Amides

The primary synthetic utility of difluorinated Weinreb amides lies in their reaction with nucleophiles to generate difluorinated ketones and related structures.

Synthesis of Difluoromethyl Ketones

A highly efficient method for the synthesis of difluoromethyl ketones involves the reaction of Weinreb amides with a difluoromethylating agent.[5][6]

Reaction with (Difluoromethyl)trimethylsilane (TMSCHF₂):

A prevalent method for the synthesis of difluoromethyl ketones from Weinreb amides employs (difluoromethyl)trimethylsilane (TMSCHF₂) as the difluoromethyl anion equivalent.[5][6] The reaction is typically activated by a suitable base, such as potassium tert-pentyloxide.[5][6] This method is valued for its high chemoselectivity and excellent yields.[7]

Table 1: Synthesis of Difluoromethyl Ketones from Weinreb Amides using TMSCHF₂

| Weinreb Amide Substrate | Product | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | 1,1-Difluoro-2-phenylacetone | >91 | [5][6] |

| N-methoxy-N-methyl-cinnamamide | (E)-1,1-Difluoro-4-phenylbut-3-en-2-one | >91 | [5][6] |

| N-methoxy-N-methyl-3-phenylpropiolamide | 1,1-Difluoro-4-phenylbut-3-yn-2-one | >91 | [5][6] |

Experimental Protocol: General Procedure for the Synthesis of Difluoromethyl Ketones

-

Materials:

-

Weinreb amide (1.0 equiv)

-

(Difluoromethyl)trimethylsilane (TMSCHF₂) (1.5 equiv)

-

Potassium tert-pentyloxide (1.7 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of the Weinreb amide in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-pentyloxide.

-

After stirring for 5 minutes, add TMSCHF₂ dropwise.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl ketone.[5][6]

-

Diagram 1: Synthesis of Difluoromethyl Ketones

Caption: General workflow for the synthesis of difluoromethyl ketones.

Reactions with Organometallic Reagents

The reaction of Weinreb amides with organometallic reagents such as Grignard and organolithium reagents is a cornerstone of their utility, providing a reliable route to ketones.[4] This reactivity is expected to extend to difluorinated Weinreb amides.

Experimental Protocol: General Procedure for Reaction with Grignard Reagents

-

Materials:

-

Difluorinated Weinreb amide (1.0 equiv)

-

Grignard reagent (e.g., Alkylmagnesium bromide) (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of the difluorinated Weinreb amide in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Diagram 2: Reaction with Organometallic Reagents

Caption: General pathway for the synthesis of difluorinated ketones.

Reduction to Aldehydes

The reduction of Weinreb amides to aldehydes is another important transformation, typically achieved using hydride reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[8] The stable tetrahedral intermediate prevents over-reduction to the corresponding alcohol.[9]

Experimental Protocol: General Procedure for Reduction to Aldehydes

-

Materials:

-

Difluorinated Weinreb amide (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the difluorinated Weinreb amide in THF dropwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify by flash column chromatography if necessary.

-

Spectroscopic Characterization

The characterization of difluorinated Weinreb amides and their products relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for N-methoxy-N-methyl-2,2-difluoroacetamide

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the N-methyl and N-methoxy protons. A triplet for the CHF₂ proton due to coupling with the two fluorine atoms. |

| ¹³C NMR | A triplet for the CF₂ carbon due to coupling with the two fluorine atoms. Signals for the carbonyl, N-methyl, and N-methoxy carbons. |

| ¹⁹F NMR | A doublet for the CF₂ fluorine atoms due to coupling with the adjacent proton. |

| IR | A strong absorption band for the C=O stretching vibration, typically in the range of 1660-1680 cm⁻¹. |

Safety Considerations

Working with fluorinated compounds requires strict adherence to safety protocols.

-

Handling of Fluorinating Agents: Reagents like TMSCHF₂ should be handled in a well-ventilated fume hood under an inert atmosphere.[10] Avoid contact with skin and eyes.

-

Quenching: Reactions involving reactive reagents should be quenched carefully at low temperatures.

-

Waste Disposal: All chemical waste should be disposed of according to institutional guidelines.

This guide provides a foundational understanding of the stability and reactivity of difluorinated Weinreb amides. As research in this area continues to expand, it is anticipated that more detailed quantitative data and a broader range of synthetic applications will become available, further solidifying the importance of these compounds in modern organic synthesis and drug discovery.

References

- 1. α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 2,2-difluoro-n-methoxy-n-methylacetamide (C4H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 6. Turning Weinreb Amides into Difluoromethylketones - ChemistryViews [chemistryviews.org]

- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

The Strategic Utility of 2,4-Difluoro-N-methoxy-N-methylbenzamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The 2,4-difluorophenyl motif is of particular interest, appearing in a variety of therapeutic agents due to its ability to modulate metabolic stability, binding affinity, and lipophilicity. A key building block for the introduction of this valuable moiety is 2,4-Difluoro-N-methoxy-N-methylbenzamide, a Weinreb amide that serves as a versatile precursor for the synthesis of 2,4-difluorophenyl ketones. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this important intermediate in the context of drug discovery, with a focus on its use in the development of kinase inhibitors.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the reaction of 2,4-difluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-difluorobenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane, add pyridine (2.2 equivalents) at 0 °C.

-

Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity and Application in Ketone Synthesis

The primary utility of this compound lies in its role as a Weinreb amide, which allows for the controlled synthesis of ketones upon reaction with organometallic reagents such as Grignard reagents or organolithium species.[1] The N-methoxy-N-methylamide functionality forms a stable chelated intermediate with the metal cation, which prevents the over-addition of the organometallic reagent that is often observed with other acylating agents like esters or acid chlorides.[2] This intermediate is then hydrolyzed upon aqueous workup to yield the desired ketone.

This methodology provides a reliable and high-yielding route to a wide array of 2,4-difluorophenyl ketones, which are themselves valuable intermediates in the synthesis of complex molecules.

Quantitative Data for Ketone Synthesis

The following table summarizes the typical yields for the reaction of this compound with various Grignard reagents.

| Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenylmagnesium bromide | THF | 0 to rt | 2 | >90 |

| Ethylmagnesium bromide | THF | 0 to rt | 2 | >90 |

| Isopropylmagnesium chloride | THF | 0 to rt | 3 | >85 |

| Cyclopropylmagnesium bromide | THF | 0 to rt | 3 | >85 |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocol: Synthesis of (2,4-Difluorophenyl)(phenyl)methanone

Materials:

-

This compound

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (2,4-difluorophenyl)(phenyl)methanone.

Application in the Synthesis of PI3K Inhibitors

The 2,4-difluorophenyl ketone moiety is a key pharmacophore in a number of potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] As such, inhibitors of this pathway are of significant interest as potential anti-cancer therapeutics.

A notable example of the application of this compound is in the synthesis of PI3K inhibitors containing a pyrazolopyrimidine core.

Experimental Workflow for the Synthesis of a PI3K Inhibitor Precursor

The following diagram illustrates a typical workflow for the synthesis of a key intermediate for a PI3K inhibitor, starting from this compound.

Caption: Synthetic workflow for a PI3K inhibitor precursor.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a complex cascade of protein-protein interactions and phosphorylation events that ultimately regulate key cellular processes. Inhibitors targeting this pathway often act by competing with ATP for binding to the kinase domain of PI3K, thereby blocking its activity.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the point of intervention for a typical PI3K inhibitor.

Caption: Simplified PI3K/Akt signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its efficient synthesis and predictable reactivity in the Weinreb ketone synthesis make it an ideal starting material for the preparation of a wide range of 2,4-difluorophenyl ketones. These ketones, in turn, are crucial intermediates in the development of therapeutic agents, particularly in the area of oncology with the discovery of potent PI3K inhibitors. The strategic use of this building block allows for the precise introduction of the 2,4-difluorophenyl motif, enabling the fine-tuning of molecular properties to achieve desired pharmacological profiles. As the demand for novel and effective therapeutics continues to grow, the importance of key building blocks like this compound in accelerating drug discovery efforts cannot be overstated.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. WO2024151930A1 - Pi3k inhibitors and methods of making and using the same - Google Patents [patents.google.com]

- 4. US20230158153A1 - Pi3 kinase inhibitors and uses thereof - Google Patents [patents.google.com]

The Wein-reb Amide: A Precise Tool for Ketone Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of molecules, from pharmaceuticals to fine chemicals. Among the myriad of methods available, the Wein-reb-Nahm ketone synthesis stands out as a robust and highly reliable strategy that elegantly circumvents common challenges associated with the use of highly reactive organometallic reagents. This guide provides a comprehensive overview of the Wein-reb amide, its preparation, and its application in the synthesis of ketones, tailored for professionals in the chemical sciences.

The Challenge of Over-Addition and the Wein-reb Solution

A primary obstacle in the synthesis of ketones from carboxylic acid derivatives, such as esters or acid chlorides, is the propensity for over-addition. Organometallic reagents, such as Grignard and organolithium reagents, are highly nucleophilic and readily add to the carbonyl carbon of these starting materials. However, the initially formed ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol as the major product.

The Wein-reb-Nahm ketone synthesis, discovered in 1981 by Steven M. Wein-reb and Steven Nahm, provides an elegant solution to this problem. The method involves the use of a special type of amide, the N-methoxy-N-methylamide, commonly known as the Wein-reb amide.

The Core Principle: A Stable Chelated Intermediate

The key to the success of the Wein-reb amide lies in its ability to form a stable tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen. This stable, five-membered chelate prevents the collapse of the tetrahedral intermediate and the premature formation of the ketone. The intermediate remains stable at low temperatures until an acidic workup is performed, at which point the ketone is liberated. This two-step process ensures that the ketone is formed only after any excess organometallic reagent has been quenched, thus preventing over-addition.

Visualizing the Mechanism of Ketone Synthesis

The reaction pathway of the Wein-reb ketone synthesis can be visualized as a two-stage process: the formation of the stable tetrahedral intermediate and its subsequent hydrolysis to the ketone.

Caption: Reaction mechanism of the Wein-reb ketone synthesis.

Preparation of Wein-reb Amides

A key advantage of the Wein-reb ketone synthesis is the accessibility of the Wein-reb amide starting material. These amides can be prepared from a variety of carboxylic acid derivatives. The most common precursor is the commercially available N,O-dimethylhydroxylamine hydrochloride.

From Carboxylic Acids

A straightforward method for the synthesis of Wein-reb amides involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a variety of coupling reagents.

| Coupling Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

| PPh₃ / I₂ | iPr₂NEt | CH₂Cl₂ | 0 °C to rt | 70-95 | |

| POCl₃ | DIPEA | CH₂Cl₂ | rt | ~87 | |

| PCl₃ | - | Toluene | 60 °C | High |

Experimental Protocol: Synthesis of a Wein-reb Amide from a Carboxylic Acid using PPh₃/I₂

-

To a stirring solution of iodine (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).

-

Flush the reaction mixture with nitrogen gas and allow it to stir at 0 °C for 5 minutes.

-

At this temperature, add the carboxylic acid (1.0 mmol), followed by the dropwise addition of diisopropylethylamine (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).

-

Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture and evaporate the solvent to dryness. The crude product can be purified by column chromatography.

From Acid Chlorides

The original procedure for Wein-reb amide synthesis involves the reaction of an acid chloride with N,O-dimethylhydroxylamine. This method is highly efficient and generally proceeds in high yield.

| Starting Material | Reagent | Base | Solvent | Yield (%) |

| Acid Chloride | N,O-dimethylhydroxylamine HCl | Pyridine or Et₃N | CH₂Cl₂ or THF | >90 |

Experimental Protocol: Synthesis of a Wein-reb Amide from an Acid Chloride

-

Dissolve the acid chloride (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the slow addition of pyridine (2.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the Wein-reb amide.

Conversion of Wein-reb Amides to Ketones

The reaction of a Wein-reb amide with an organometallic reagent is the cornerstone of this synthetic methodology. Both Grignard and organolithium reagents are commonly employed.

Reaction with Grignard Reagents

Grignard reagents are widely used to convert Wein-reb amides into ketones, often in high yields. The reaction is typically performed in an ethereal solvent at low temperature.

| Wein-reb Amide | Grignard Reagent | Solvent | Temperature | Yield (%) |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 0 °C to rt | 95 |

| N-methoxy-N-methylacetamide | Ethylmagnesium bromide | THF | 0 °C | 92 |

| N-methoxy-N-methylcinnamamide | Methylmagnesium iodide | THF | -78 to 0 °C | 88 |

Experimental Protocol: Ketone Synthesis using a Grignard Reagent

-

Dissolve the Wein-reb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the Grignard reagent (1.2 equiv) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Reaction with Organolithium Reagents

Organolithium reagents are also highly effective for the conversion of Wein-reb amides to ketones. These reactions are typically conducted at very low temperatures to ensure the stability of the tetrahedral intermediate.

| Wein-reb Amide | Organolithium Reagent | Solvent | Temperature | Yield (%) |

| N-methoxy-N-methyl-2-naphthamide | n-Butyllithium | THF | -78 °C | 90 |

| N-methoxy-N-methylisobutyramide | Phenyllithium | THF | -78 °C | 85 |

| N-methoxy-N-methylfuran-2-carboxamide | Methyllithium | THF | -78 °C | 93 |

Experimental Protocol: Ketone Synthesis using an Organolithium Reagent

-

Dissolve the Wein-reb amide (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add the organolithium reagent (1.1 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by silica gel chromatography.

Scope and Limitations

The Wein-reb ketone synthesis is renowned for its broad substrate scope and functional group tolerance. A wide variety of functional groups are tolerated, including esters, silyl ethers, N-protected amino acids, and sulfonates. Both aliphatic and aromatic Wein-reb amides react cleanly, and a diverse range of organometallic reagents can be employed.

Despite its versatility, the reaction is not without limitations. Highly sterically hindered substrates may react sluggishly or require elevated temperatures, which can lead to decomposition of the intermediate. Additionally, very basic or sterically demanding organometallic reagents can sometimes lead to side reactions, such as enolization of the Wein-reb amide.

Conclusion

The Wein-reb ketone synthesis is a powerful and versatile tool in the arsenal of the modern organic chemist. Its ability to cleanly and efficiently produce ketones from carboxylic acid derivatives without the formation of over-addition byproducts makes it an invaluable method in academic research and industrial drug development. The operational simplicity, high yields, and broad functional group tolerance ensure that the Wein-reb amide will continue to be a cornerstone of ketone synthesis for years to come.

The Impact of Electron-Withdrawing Groups on Weinreb Amide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis, enabling the efficient and controlled formation of ketones and aldehydes from carboxylic acid derivatives. Its defining feature is the prevention of over-addition by organometallic reagents, a common pitfall with other acylating agents. This guide delves into the effects of electron-withdrawing groups (EWGs) on the reactivity of Weinreb amides. While theoretical principles suggest that EWGs should enhance reactivity by increasing the electrophilicity of the carbonyl carbon, a comprehensive quantitative analysis is conspicuously absent in the current literature. This document synthesizes the available qualitative data, provides detailed experimental protocols for the synthesis and reaction of Weinreb amides bearing EWGs, and presents mechanistic diagrams to illustrate the key transformations.

Theoretical Framework: Electronic Effects on Carbonyl Electrophilicity

The reactivity of a Weinreb amide is fundamentally governed by the electrophilic character of its carbonyl carbon. Electron-withdrawing groups, by virtue of their inductive (-I) and/or resonance (-M) effects, are expected to decrease the electron density at the carbonyl carbon. This heightened electrophilicity should, in principle, render the amide more susceptible to nucleophilic attack by organometallic reagents, thereby increasing the rate of the initial addition step. Conversely, electron-donating groups (EDGs) are anticipated to have the opposite effect, decreasing the carbonyl's electrophilicity and slowing the reaction rate.

Qualitative Analysis from the Literature

Despite the straightforward theoretical prediction, systematic quantitative studies, such as Hammett plot analyses, correlating the electronic nature of substituents with the reaction rates of Weinreb amides with common organometallic reagents, are not readily found in published research. The available literature, however, consistently underscores the remarkable functional group tolerance of Weinreb amides.

Several studies involving various reaction types provide qualitative insights:

-

General Tolerance: A broad range of both electron-withdrawing and electron-donating groups on the acyl portion of the Weinreb amide are well-tolerated in ketone synthesis, generally providing good to excellent yields.[1][2]

-

Horner-Wadsworth-Emmons Reaction: In a study on an (E)-selective Horner-Wadsworth-Emmons reaction, the presence of either electron-withdrawing or electron-donating groups on the aromatic aldehyde component did not significantly impact the reaction yield or selectivity, highlighting the robustness of the Weinreb amide-type phosphonate reagent.[3]

-

Transition Metal-Catalyzed C-H Functionalization: In the context of a rhodium-catalyzed C-H alkenylation where the Weinreb amide acts as a directing group, competition experiments revealed that electron-rich arenes reacted faster than their electron-poor counterparts.[4] This suggests that in certain catalytic cycles, the electronic properties of the broader molecular scaffold can play a more dominant role in determining reactivity than the electrophilicity of the amide carbonyl itself.

The consensus is that the Weinreb amide is a highly versatile and dependable functional group, compatible with a wide spectrum of electronic environments.

Mechanistic Pathway of the Weinreb Ketone Synthesis

The singular advantage of the Weinreb amide lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack. The N-methoxy group chelates the metal ion (from the Grignard or organolithium reagent), forming a stable five-membered ring.[5] This intermediate is kinetically stable at low temperatures and does not readily collapse to form the ketone. The ketone is liberated only upon aqueous acidic workup, by which time any excess organometallic reagent has been quenched, thus effectively preventing the formation of tertiary alcohol byproducts from a second addition.[5]

Caption: Chelate-stabilized intermediate in Weinreb ketone synthesis.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a Weinreb amide featuring an electron-withdrawing group and its subsequent conversion to a ketone.

Protocol 1: Synthesis of N-methoxy-N-methyl-4-cyanobenzamide

Materials:

-

4-Cyanobenzoic acid

-

Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-cyanobenzoic acid (1.0 equiv) and thionyl chloride (2.0 equiv) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation.

-

The resulting crude 4-cyanobenzoyl chloride is dissolved in DCM.

-

In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM is cooled to 0 °C.

-

Pyridine (2.2 equiv) is added dropwise to the suspension at 0 °C, and the mixture is stirred for 15 minutes.

-

The solution of 4-cyanobenzoyl chloride is added dropwise to the mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 16 hours.

-

The reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-methoxy-N-methyl-4-cyanobenzamide.

Protocol 2: Synthesis of 1-(4-cyanophenyl)ethan-1-one

Materials:

-

N-methoxy-N-methyl-4-cyanobenzamide

-

Methylmagnesium bromide (3 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of N-methoxy-N-methyl-4-cyanobenzamide (1.0 equiv) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

Methylmagnesium bromide (1.5 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes.

-

The reaction is carefully quenched with saturated aqueous ammonium chloride solution.

-

1 M Hydrochloric acid is added until the aqueous layer becomes acidic.

-

The mixture is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(4-cyanophenyl)ethan-1-one.

Caption: A typical workflow for the synthesis of ketones via Weinreb amides.

Conclusion and Future Outlook

While electron-withdrawing groups are theoretically poised to accelerate the nucleophilic attack on Weinreb amides, the current body of scientific literature emphasizes the broad applicability and tolerance of this functional group over a detailed quantitative analysis of electronic effects. The stability of the chelated tetrahedral intermediate is the paramount factor ensuring the clean and high-yielding synthesis of ketones and aldehydes, a feature that appears to hold true across a wide range of electronically diverse substrates. The provided protocols offer robust methods for the synthesis and utilization of Weinreb amides bearing electron-withdrawing functionalities. Future research providing systematic kinetic data would be a valuable contribution to the field, allowing for a more nuanced understanding and prediction of reactivity in complex synthetic designs.

References

- 1. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates [pubmed.ncbi.nlm.nih.gov]

- 2. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. escholarship.org [escholarship.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Ketones Using 2,4-Difluoro-N-methoxy-N-methylbenzamide and Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ketones via the Weinreb ketone synthesis, utilizing 2,4-Difluoro-N-methoxy-N-methylbenzamide as a key intermediate. This method offers a robust and high-yield route to functionalized aryl ketones, which are important structural motifs in medicinal chemistry and drug discovery. The protocol is based on established and reliable procedures for the acylation of Grignard reagents with Weinreb amides.

Introduction

The Weinreb-Nahm ketone synthesis is a highly effective method for the preparation of ketones from carboxylic acid derivatives.[1][2] The use of an N-methoxy-N-methylamide, or Weinreb amide, is crucial as it reacts with organometallic reagents like Grignard reagents to form a stable tetrahedral intermediate.[1][3] This stability, achieved through chelation by the methoxy group, prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction when using other acylating agents such as acid chlorides or esters.[2][3] The subsequent acidic workup readily hydrolyzes the intermediate to afford the desired ketone in high yield.[3]

The 2,4-difluorophenyl moiety is a prevalent feature in many pharmaceutical agents due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of 2,4-difluorophenyl ketones is of significant interest to the drug development community.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The Grignard reagent adds to the carbonyl carbon of the this compound, forming a stable, chelated tetrahedral intermediate. This intermediate is then hydrolyzed upon acidic workup to yield the final ketone product.

Caption: General reaction mechanism for the synthesis of 2,4-difluorophenyl ketones.

Experimental Protocol

This protocol provides a general method for the synthesis of aryl ketones from this compound and various Grignard reagents.

Materials and Reagents

-

This compound

-

Appropriate aryl or alkyl halide for Grignard reagent formation

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment

-

Round-bottom flasks

-

Condenser

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of ketones.

Detailed Procedure

1. Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

-

To a flame-dried round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In a separate flask, dissolve the aryl halide (e.g., bromobenzene, 1.2 equivalents) in anhydrous THF or Et₂O.

-

Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated as indicated by a color change and gentle reflux.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with this compound

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent (1.2 equivalents) to the solution of the Weinreb amide via a dropping funnel over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

3. Aqueous Workup

-

Cool the reaction mixture back to 0 °C in an ice bath.

-